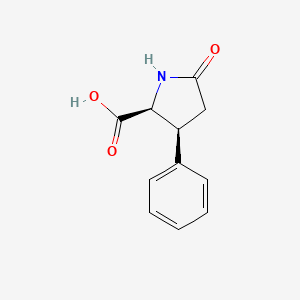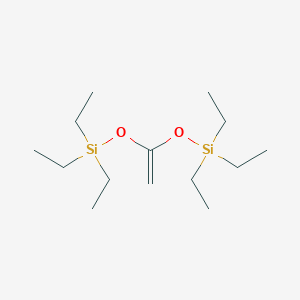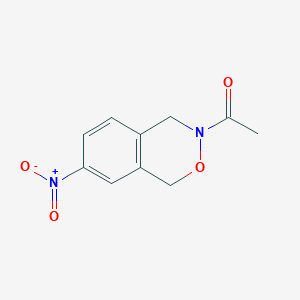
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- is a heterocyclic compound that belongs to the benzoxazine family. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and industrial chemistry. The presence of the nitro group and the acetyl group in the structure of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- makes it a compound of interest for further research and development.
Vorbereitungsmethoden
The synthesis of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- can be achieved through several methods. One common synthetic route involves the reaction of an amine with formaldehyde and a phenol derivative under acidic or basic conditions to form the benzoxazine ring. The nitro and acetyl groups can be introduced through nitration and acetylation reactions, respectively. Industrial production methods may involve solvent-free microwave irradiation, which has been shown to be a convenient, rapid, high-yielding, and environmentally friendly protocol for the synthesis of benzoxazine derivatives .
Analyse Chemischer Reaktionen
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The acetyl and nitro groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include hydrogen gas, catalysts, and various acids and bases.
Wissenschaftliche Forschungsanwendungen
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an anti-inflammatory, antibacterial, and neuroprotective agent.
Wirkmechanismus
The mechanism of action of 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyl group can also participate in acetylation reactions, modifying the activity of proteins and other biomolecules. The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules .
Vergleich Mit ähnlichen Verbindungen
1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- can be compared with other similar compounds, such as:
3,4-Dihydro-1H-2,3-benzoxazine: This compound lacks the nitro and acetyl groups, making it less reactive and less biologically active.
2,3-Dihydro-1,4-benzoxathiine: This compound contains a sulfur atom in place of the oxygen atom in the benzoxazine ring, leading to different chemical and biological properties.
3,4-Dihydro-2H-1,3-benzoxazines: These compounds have similar structures but may contain different substituents, leading to variations in their reactivity and biological activity.
The presence of the nitro and acetyl groups in 1H-2,3-Benzoxazine, 3,4-dihydro-3-acetyl-7-nitro- makes it unique and potentially more versatile in its applications compared to other similar compounds.
Eigenschaften
CAS-Nummer |
21038-10-8 |
|---|---|
Molekularformel |
C10H10N2O4 |
Molekulargewicht |
222.20 g/mol |
IUPAC-Name |
1-(7-nitro-1,4-dihydro-2,3-benzoxazin-3-yl)ethanone |
InChI |
InChI=1S/C10H10N2O4/c1-7(13)11-5-8-2-3-10(12(14)15)4-9(8)6-16-11/h2-4H,5-6H2,1H3 |
InChI-Schlüssel |
DUTLJDUDHBSLFN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N1CC2=C(CO1)C=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






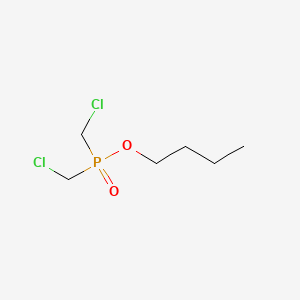
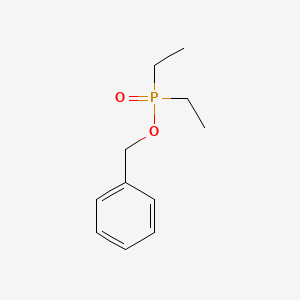
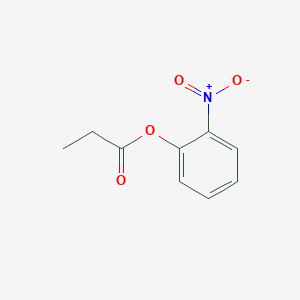

![(E,E)-1,1'-[(E)-Diazenediyldi(naphthalene-4,1-diyl)]bis[(naphthalen-1-yl)diazene]](/img/structure/B14709914.png)

